![molecular formula C8H7FN2O B1443004 (6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol CAS No. 1038827-63-2](/img/structure/B1443004.png)
(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol
Overview
Description
“(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol” is a chemical compound with the molecular formula C8H7FN2O . It has been studied for its potential pharmaceutical applications . For instance, it has been identified as a promising compound in the development of anticancer therapy .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including “this compound”, has been well-studied over the past decade . The most effective protocols for the metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed, with an emphasis on the ecological impact of the methods and mechanistic aspects . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .
Molecular Structure Analysis
The molecular structure of “this compound” can be found in various chemical databases . The compound has a molecular weight of 166.15 .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are part of the broader study of the synthesis of imidazo[1,2-a]pyridines . These reactions involve various methods such as transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in various chemical databases . The compound has a molecular weight of 166.15 .
Scientific Research Applications
Synthesis and Chemical Properties
- Efficient One-Pot Synthesis : A study by Changunda et al. (2020) demonstrated the efficient synthesis of novel tetracyclic imidazo[1,2-a]pyridine derivatives, highlighting the role of (6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol in producing these compounds under basic conditions (Changunda et al., 2020).
- Synthesis of Fluorescent Emitters : Volpi et al. (2017) synthesized a series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, showing the potential of this compound in creating compounds with significant fluorescent properties (Volpi et al., 2017).
Application in Multi-Component Reactions
- Development of 3-Aminoimidazo[1,2-a]pyridines : Schwerkoske et al. (2005) reported a novel one-step synthesis of a range of 3-aminoimidazo[1,2-a]pyridines using this compound, showcasing its utility in multi-component chemical reactions (Schwerkoske et al., 2005).
Extended Pi-Conjugated Systems
- Synthesis of Bis-3-Aminoimidazo[1,2-a]pyridines : Shaabani et al. (2009) developed bis-3-aminoimidazo[1,2-a]pyridines as extended pi-conjugated systems using this compound, illustrating its role in forming complex molecular structures (Shaabani et al., 2009).
Physicochemical Mimicry and Bioisosteric Replacement
- Mimicry in Bioisosteric Replacement : Humphries et al. (2006) explored the use of 8-Fluoroimidazo[1,2-a]pyridine as a physicochemical mimic of imidazo[1,2-a]pyrimidine, where the role of this compound in enabling this mimicry was significant (Humphries et al., 2006).
Future Directions
The future directions for the study of “(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol” and similar compounds involve the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core, aiming to improve the ecological impact of the classical schemes . The compound’s potential pharmaceutical applications, particularly in anticancer therapy, also present an exciting area for future research .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit inhibitory activity against various tumor cell lines .
Mode of Action
It is known that imidazo[1,2-a]pyridines, a class of compounds to which (6-fluoroimidazo[1,2-a]pyridin-2-yl)methanol belongs, can be functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Biochemical Pathways
It has been suggested that similar compounds may inhibit the pi3kα signaling pathway, which is often abnormally expressed in tumors .
properties
IUPAC Name |
(6-fluoroimidazo[1,2-a]pyridin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-6-1-2-8-10-7(5-12)4-11(8)3-6/h1-4,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTDOTCPDYZHAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20727545 | |
Record name | (6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20727545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1038827-63-2 | |
Record name | 6-Fluoroimidazo[1,2-a]pyridine-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1038827-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20727545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.